molecular formula C15H16 B8767002 1-Benzyl-2-ethylbenzene CAS No. 28122-25-0

1-Benzyl-2-ethylbenzene

Cat. No. B8767002
M. Wt: 196.29 g/mol
InChI Key: SADTWSHFQKKIAT-UHFFFAOYSA-N
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Patent
US06300534B1

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06300534B1

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06300534B1

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
Name
Type
product
Smiles
CC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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